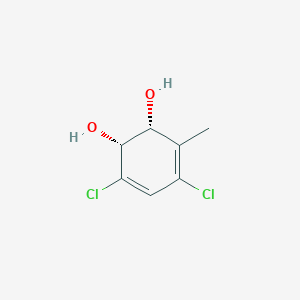
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene is an organic hydroxy compound.
Scientific Research Applications
Chromatographic Analysis
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene plays a crucial role in chromatographic analysis. It is a metabolite in the degradation of mono- and dichlorobenzenes and requires derivatization for analysis via gas chromatography-mass spectrometry. Butyl- and phenylboronic acids are used to form stable, volatile cyclic boronates with clear chromatographic properties and mass spectra, facilitating its detection (Kirsch & Stan, 1994).
Fermentation and Material Synthesis
This compound is also significant in material synthesis. It serves as a monomer for the chemical synthesis of poly-para-phenylene, a material with excellent electrical properties. Effective extraction methods have been developed for this compound from fermentation broths, notably using polar NKA-II resin and methanol, improving extraction rates significantly (Ma Qixiang, 2004).
Microbial Degradation
In environmental microbiology, this compound is a key intermediate in the microbial degradation of chlorinated benzenes. Studies have identified specific microbial strains, such as Alcaligenes sp., capable of degrading chlorobenzenes via this compound, leading to the eventual formation of less harmful substances (Schraa et al., 1986).
Enzymatic Reactions and Synthesis
Enzymatic reactions involving this compound have been explored for synthetic applications. For instance, enantiotoposelective acetylation has been used to produce specific enantiomers of the compound, which is crucial in various synthetic pathways (Nicolosi et al., 1995).
properties
Product Name |
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene |
|---|---|
Molecular Formula |
C7H8Cl2O2 |
Molecular Weight |
195.04 g/mol |
IUPAC Name |
(1R,2R)-4,6-dichloro-3-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H8Cl2O2/c1-3-4(8)2-5(9)7(11)6(3)10/h2,6-7,10-11H,1H3/t6-,7+/m1/s1 |
InChI Key |
VDFGOHREQMFVSY-RQJHMYQMSA-N |
Isomeric SMILES |
CC1=C(C=C([C@@H]([C@@H]1O)O)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C(C1O)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



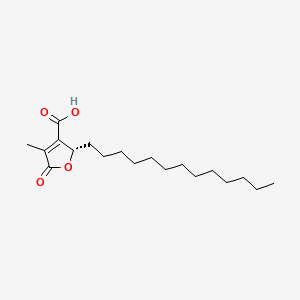

![(1R,4S,4'E,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1244690.png)
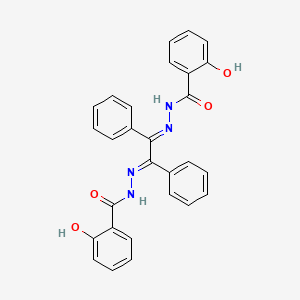
![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)
![3-[(2-Amino-benzoyl)-hydrazono]-N-benzo[1,3]dioxol-5-yl-butyramide](/img/structure/B1244694.png)
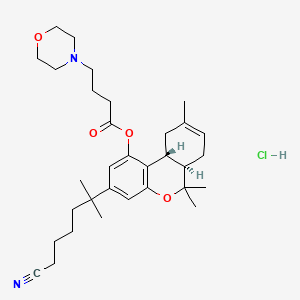
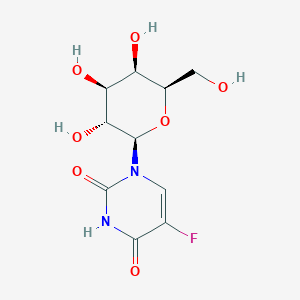
![1,11b-Dihydro-[2h]benzopyrano[4,3,2-de]isoquinolin-3-one](/img/structure/B1244700.png)

![(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid](/img/structure/B1244703.png)

![2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide](/img/structure/B1244706.png)
